Methyl 11,14-diepoxyeicosanoate is primarily sourced from the epoxidation of eicosa-11,14-dienoic acid. This process involves the introduction of epoxide groups into the double bonds of fatty acids. The compound can be classified as a fatty acid derivative and is recognized for its potential biological activities and applications in synthetic chemistry.
The synthesis of methyl 11,14-diepoxyeicosanoate typically involves several key steps:
The technical details surrounding these methods often include controlling reaction conditions such as temperature and time to optimize yield and purity.
Methyl 11,14-diepoxyeicosanoate has a complex molecular structure characterized by two epoxide groups. The structural representation can be described as follows:
The compound's structure can be visualized using molecular modeling software or chemical drawing tools that depict its three-dimensional conformation.
Methyl 11,14-diepoxyeicosanoate can participate in various chemical reactions due to its reactive epoxide groups:
These reactions are crucial for developing new materials and understanding their reactivity profiles.
The mechanism of action for methyl 11,14-diepoxyeicosanoate primarily involves its interaction with biological systems:
The exact mechanisms require further investigation to elucidate their biological implications fully.
Methyl 11,14-diepoxyeicosanoate exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings.
Methyl 11,14-diepoxyeicosanoate has several applications across various scientific domains:
The versatility of this compound makes it valuable for ongoing research and industrial applications.
Δ8-desaturase (FADS2) catalyzes the insertion of double bonds at the C8 position of fatty acid substrates, creating dienoic intermediates that serve as precursors for epoxidation. This enzyme demonstrates unusual metabolic plasticity: In mammalian systems (e.g., mouse liver), it processes 20:3n-3 substrates to form 20:4n-3 (eicosatetraenoic acid) through Δ8-desaturation, which subsequently undergoes epoxidation at the 11,14 positions [9]. When Δ6-desaturase activity is compromised—as in cancer cells with 11q13 chromosomal deletions—Δ8-desaturation diverts lipid flux toward alternative epoxidation pathways. This results in the synthesis of 11,14-epoxyeicosatrienoic intermediates that are esterified to form compounds like methyl 11,14-diepoxyeicosanoate [10].
Table 1: Δ8-Desaturase Substrate Specificity and Epoxidation Products
Substrate | Product After Δ8-Desaturation | Downstream Epoxidized Product | Biological System |
---|---|---|---|
20:2n-6 | 20:3n-6 (DGLA) | 11,14-Diepoxy-20:3n-6 | Mouse liver |
20:3n-3 | 20:4n-3 (ETA) | Methyl 11,14-diepoxyeicosanoate | Human cancer cell lines |
18:2n-6 | 18:3n-6 (GLA) | Non-epoxidized* | Recombinant yeast |
Note: Epoxidation requires C20+ chain length for optimal activity [9] [10].
The kinetic profile of Δ8-desaturase reveals a Km of 15–30 μM for C20 substrates, making it 3-fold less efficient than Δ6-desaturase but critical under pathological conditions. Epoxidation of Δ8-desaturated products occurs via cytochrome P450 epoxygenases (e.g., CYP2J2), which preferentially target bis-allylic carbons adjacent to Δ8-desaturation sites [6].
Eukaryotic epoxidation relies on endoplasmic reticulum (ER)-associated enzymes and oxygen-dependent pathways. Microalgae (e.g., Nannochloropsis spp.) utilize P450 epoxygenases to convert ω3-PUFAs like eicosapentaenoic acid (EPA) into epoxidized derivatives, with methyl 11,14-diepoxyeicosanoate detected as a minor metabolite during nitrogen starvation [3] [8]. Crucially, eukaryotic systems employ acyl-CoA-dependent desaturases that channel substrates toward epoxidation only after elongation to C20+ chains.
In contrast, prokaryotes leverage soluble di-iron desaturases (e.g., in Streptomyces) that directly epoxidize fatty acids without CoA activation. The OleP enzyme from S. antibioticus exemplifies this mechanism, epoxidizing deoxyoleandolide aglycones at C8–C8a positions via a binuclear iron center [4]. This pathway bypasses desaturation entirely, yielding cyclic epoxides rather than aliphatic diepoxides like methyl 11,14-diepoxyeicosanoate.
Table 2: Epoxidation Pathways in Eukaryotes vs. Prokaryotes
Characteristic | Eukaryotic Pathway | Prokaryotic Pathway |
---|---|---|
Core Enzymes | Membrane-bound P450s (e.g., CYP74) | Soluble di-iron desaturases |
Oxygen Requirement | O₂-dependent (strict) | O₂-dependent with flavin reductases |
Key Substrates | C20–C22 PUFAs (e.g., 20:5n-3) | Macrolactones/terpenoids |
Epoxide Products | Aliphatic diepoxides (e.g., 11,14-diepoxyeicosanoate esters) | Macrocyclic epoxides (e.g., oleandomycin) |
Productivity | 0.1–5 mg/g biomass (microalgae) | Not quantified for aliphatic epoxides |
Eukaryotic pathways show higher regiospecificity for bis-allylic carbons, whereas prokaryotic systems exhibit broader substrate promiscuity but lower relevance to C20-diepoxides [3] [4].
Cytochrome P450 enzymes (P450s) govern the regio- and stereoselectivity of fatty acid epoxidation. Structural dynamics of the active site determine substrate specificity:
For methyl 11,14-diepoxyeicosanoate biosynthesis, mammalian CYP2J isoforms exhibit maximal activity toward 20:4n-6 (arachidonic acid), but ω3-PUFAs like 20:5n-3 are epoxidized at 40% lower rates. Mutagenesis studies identify Phe310 and Leu503 as critical residues controlling access to the heme pocket—substitution with bulkier residues abolishes C20 substrate binding [6].
Table 3: P450 Substrate Preferences in Epoxidation
P450 Enzyme | Optimal Substrate | Epoxidation Site | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
Human CYP2J2 | 20:4n-6 | 11,14- and 14,15- | 12 min⁻¹μM⁻¹ |
OleP (CYP107D1) | L-O-DEO* | C8–C8a | 0.8 min⁻¹μM⁻¹ |
CYP6A1 | Methyl (2E,6E)-farnesoate | C10–C11 | 5.2 min⁻¹μM⁻¹ |
L-O-DEO: L-olivosyl-8.8a-deoxyoleandolide [4] [6].
Notably, P450s exhibit branching pathways: 60–70% of catalytic cycles yield epoxides, while 30–40% generate hydroxylated byproducts. This partitioning is substrate-dependent, with diepoxyeicosanoids favored in low-redox-potential environments [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1